molecular formula C20H19FN2O4 B2461781 methyl 1-((3-acetylphenyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1396566-49-6

methyl 1-((3-acetylphenyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B2461781
CAS RN: 1396566-49-6
M. Wt: 370.38
InChI Key: XZWGTKYSUFFMGO-UHFFFAOYSA-N
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Description

Methyl 1-((3-acetylphenyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic compound with the following chemical formula: C₁₃H₁₃N₃O₂ and a molecular weight of 243.26 g/mol . It belongs to the class of isoquinoline derivatives and exhibits interesting pharmacological properties.


Synthesis Analysis

The synthesis of this compound involves several steps. One approach could be the condensation of 3-formyl-2-quinolinone with various primary amine derivatives in ethanol, resulting in Schiff base derivatives. Additionally, substituted acryloylphenyliminomethylquinolinone chalcone derivatives can be prepared via Claisen-Schmidt condensation by reacting aldehyde derivatives with 3-acetylphenylquinolinone in ethanolic sodium hydroxide solution . Further cyclization reactions with malononitrile, phenylhydrazine, urea, or thiourea can yield diverse derivatives.


Molecular Structure Analysis

The molecular structure of this compound consists of a dihydroisoquinoline core with a carbamoyl group and a fluorine atom. The pyrazole ring contributes to its overall structure. X-ray diffraction studies reveal the arrangement of atoms and bond angles .


Chemical Reactions Analysis

  • Formation of Oximes and Hydrazones : Reaction with Oxygen leads to reversible formation of oximes, while reaction with Nitrogen forms oximes irreversibly due to dehydration .

Physical and Chemical Properties

  • IR Spectra : Key peaks include N-H, C-H (aromatic), C=O, and C=C (aromatic) vibrations .

properties

IUPAC Name

methyl 1-[(3-acetylphenyl)carbamoyl]-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O4/c1-12(24)14-4-3-5-16(10-14)22-19(25)18-17-11-15(21)7-6-13(17)8-9-23(18)20(26)27-2/h3-7,10-11,18H,8-9H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWGTKYSUFFMGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2C3=C(CCN2C(=O)OC)C=CC(=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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